molecular formula C7H6IN3O B11716091 5-iodo-3-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one

5-iodo-3-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one

Cat. No.: B11716091
M. Wt: 275.05 g/mol
InChI Key: ZAQGYISFESTCRZ-UHFFFAOYSA-N
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Description

5-iodo-3-methyl-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one is an organic compound that belongs to the class of pyrrolopyrimidines. This compound is characterized by the presence of an iodine atom at the 5th position, a methyl group at the 3rd position, and a pyrrolo[2,3-d]pyrimidin-4-one core structure. It is a solid compound, typically appearing as yellow or light brown crystals, and is soluble in organic solvents such as dimethyl sulfoxide, dichloromethane, and chloroform .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-iodo-3-methyl-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one can be achieved through various synthetic routes. One common method involves the iodination of 3-methyl-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one using N-iodosuccinimide (NIS) in dimethylformamide (DMF) at room temperature. The reaction is typically carried out overnight, followed by filtration and washing with water to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-iodo-3-methyl-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one undergoes several types of chemical reactions, including:

    Substitution Reactions: The iodine atom at the 5th position can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions to form various derivatives.

    Cyclization Reactions: The core structure allows for cyclization reactions to form more complex ring systems.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while cyclization reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-iodo-3-methyl-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one and its derivatives involves binding to specific molecular targets, such as kinases, and inhibiting their activity. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The compound’s ability to penetrate bacterial cells and interact with target proteins also contributes to its antitubercular activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-iodo-3-methyl-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the iodine atom enhances its reactivity and potential for further functionalization, making it a valuable scaffold in medicinal chemistry.

Properties

Molecular Formula

C7H6IN3O

Molecular Weight

275.05 g/mol

IUPAC Name

5-iodo-3-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C7H6IN3O/c1-11-3-10-6-5(7(11)12)4(8)2-9-6/h2-3,9H,1H3

InChI Key

ZAQGYISFESTCRZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C(C1=O)C(=CN2)I

Origin of Product

United States

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